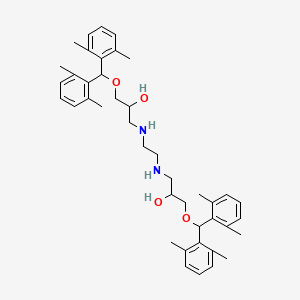
1,1,14,14-Tetrakis(2,6-dimethylphenyl)-2,13-dioxa-6,9-diazatetradecane-4,11-diol
Overview
Description
1,1,14,14-Tetrakis(2,6-dimethylphenyl)-2,13-dioxa-6,9-diazatetradecane-4,11-diol is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple phenyl groups, ether linkages, and hydroxyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,14,14-Tetrakis(2,6-dimethylphenyl)-2,13-dioxa-6,9-diazatetradecane-4,11-diol typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Aldol Condensation: This step involves the reaction of aldehydes with ketones in the presence of a base to form β-hydroxy ketones, which are then dehydrated to form α,β-unsaturated ketones.
Nucleophilic Substitution: The intermediate compounds undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Reduction: The final step often involves the reduction of intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: These are used for controlled synthesis, allowing precise control over reaction conditions.
Continuous Flow Reactors: These reactors enable continuous production, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1,14,14-Tetrakis(2,6-dimethylphenyl)-2,13-dioxa-6,9-diazatetradecane-4,11-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂)
Major Products
The major products formed from these reactions include:
Ketones: Formed through oxidation reactions.
Alcohols: Produced via reduction reactions.
Substituted Phenyl Compounds: Resulting from electrophilic aromatic substitution.
Scientific Research Applications
1,1,14,14-Tetrakis(2,6-dimethylphenyl)-2,13-dioxa-6,9-diazatetradecane-4,11-diol has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,1,14,14-Tetrakis(2,6-dimethylphenyl)-2,13-dioxa-6,9-diazatetradecane-4,11-diol involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzyme activity by binding to the active site.
Modulate Receptors: Interact with cellular receptors to alter signal transduction pathways.
Affect Gene Expression: Influence the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 1,1,14,14-Tetrakis(2,6-dimethylphenyl)-2,13-dioxa-6,9-diazatetradecane-4,11-diol
- 1,1,14,14-Tetrakis(2,6-dimethylphenyl)-2,13-dioxa-6,9-diazatetradecane-4,11-dione
- 1,1,14,14-Tetrakis(2,6-dimethylphenyl)-2,13-dioxa-6,9-diazatetradecane-4,11-diamine
Uniqueness
This compound stands out due to its unique combination of phenyl groups, ether linkages, and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-[bis(2,6-dimethylphenyl)methoxy]-3-[2-[[3-[bis(2,6-dimethylphenyl)methoxy]-2-hydroxypropyl]amino]ethylamino]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H56N2O4/c1-27-13-9-14-28(2)37(27)41(38-29(3)15-10-16-30(38)4)47-25-35(45)23-43-21-22-44-24-36(46)26-48-42(39-31(5)17-11-18-32(39)6)40-33(7)19-12-20-34(40)8/h9-20,35-36,41-46H,21-26H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLGWFJIQSAYKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(C2=C(C=CC=C2C)C)OCC(CNCCNCC(COC(C3=C(C=CC=C3C)C)C4=C(C=CC=C4C)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H56N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


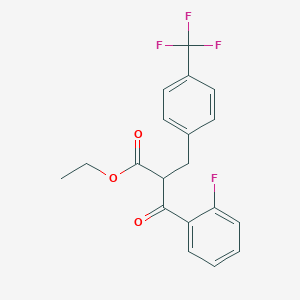

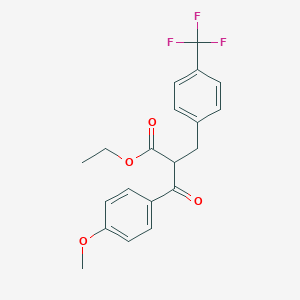
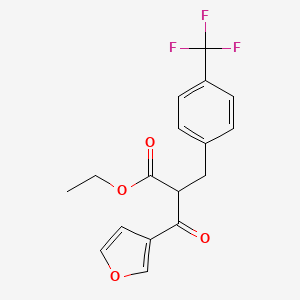
![Ethyl 3-(5-chloro-2-thienyl)-3-oxo-2-[4-(trifluoromethyl)benzyl]propionate](/img/structure/B3138023.png)
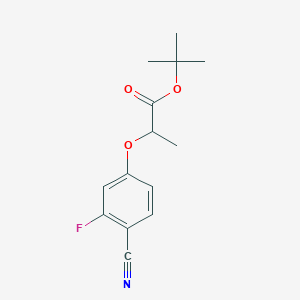
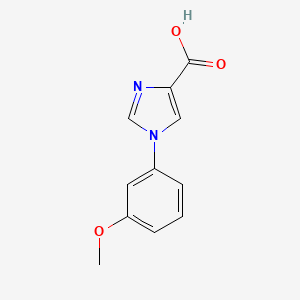


![tetrahydrofuro[2,3-b]furan-3(2H)-one](/img/structure/B3138065.png)
![1H-Indole,5-[2-(phenylmethoxy)ethoxy]-](/img/structure/B3138086.png)
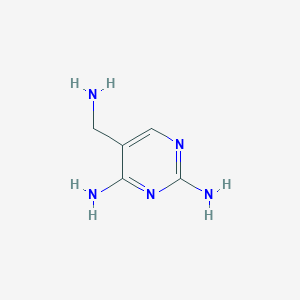
![1-[(4-Fluorophenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B3138096.png)

